molecular formula C7H7BClNO2 B6590044 4-amino-5-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol CAS No. 947165-31-3

4-amino-5-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol

Cat. No.: B6590044
CAS No.: 947165-31-3
M. Wt: 183.40 g/mol
InChI Key: XKFZONAZKIXSBU-UHFFFAOYSA-N
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Description

4-amino-5-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol: is a chemical compound with a unique structure that includes a benzoxaborole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving continuous flow reactors and automated purification systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogenating agents (e.g., N-chlorosuccinimide) and nucleophiles (e.g., amines) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-amino-5-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-5-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-5-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol is unique due to its specific substitution pattern and the presence of both amino and chloro groups on the benzoxaborole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

947165-31-3

Molecular Formula

C7H7BClNO2

Molecular Weight

183.40 g/mol

IUPAC Name

5-chloro-1-hydroxy-3H-2,1-benzoxaborol-4-amine

InChI

InChI=1S/C7H7BClNO2/c9-6-2-1-5-4(7(6)10)3-12-8(5)11/h1-2,11H,3,10H2

InChI Key

XKFZONAZKIXSBU-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C(=C(C=C2)Cl)N)O

Purity

95

Origin of Product

United States

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